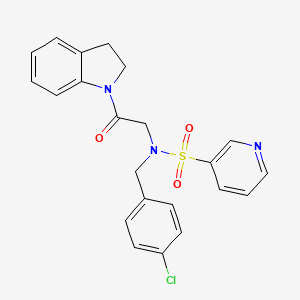

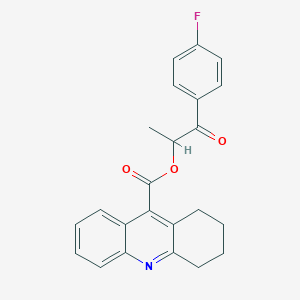

![molecular formula C23H18Cl2N2O2 B2922687 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 314257-85-7](/img/structure/B2922687.png)

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

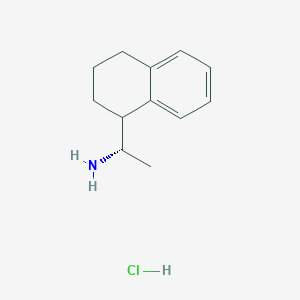

This compound is a complex organic molecule with the molecular formula C22H15Cl3N2O2 . It contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole core is substituted with various functional groups, including a 2,4-dichlorophenyl group, a nitroethyl group, and a 4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its indole core and various substituents. The presence of the nitro group and the dichlorophenyl group suggests that this compound may exhibit significant reactivity. The 4-methylphenyl group is a common substituent in many pharmaceutical compounds and may contribute to the compound’s potential biological activity .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions at the C3 position of the indole ring .Applications De Recherche Scientifique

Synthesis Techniques

Researchers have developed various synthesis techniques for indole derivatives, focusing on cost-effectiveness, mild reaction conditions, and high yields. For instance, 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole was synthesized through a process involving benzylation, reduction, bromination, and the Bischler-Möhlauf synthesis, highlighting a method suitable for industrial preparation due to its low cost and high yield (Zuo, 2014).

Potential as Dyes

Indole derivatives have been studied for their potential as dyes. For example, trinuclear trimethincyanines were synthesized by condensing representative indoles with aliphatic acid chlorides or anhydrides, resulting in intensely colored dyes. This research demonstrates the versatility of indole derivatives in the synthesis of complex dye molecules (Majer, 1960).

Antimicrobial Properties

Novel 3-[1-(3-nitrophenyl)-ethyl]-1-(indole-1-yl) substituted aryl/alkyl phosphinoyl/thiophosphinoyl/selenophosphinoyl-1H-indole derivatives were synthesized and exhibited notable antibacterial and antifungal activities. These findings suggest the potential of indole derivatives in developing new antimicrobial agents (Babu et al., 2008).

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activity. Given the wide range of biological activities exhibited by indole derivatives, this compound could have potential applications in medicinal chemistry .

Mécanisme D'action

Target of Action

The compound “3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” is a complex molecule with potential biological activity. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, they can affect the metabolism of monoaminergic neurotransmitters, which play a key role in various neurological disorders .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O2/c1-14-6-8-15(9-7-14)23-22(18-4-2-3-5-21(18)26-23)19(13-27(28)29)17-11-10-16(24)12-20(17)25/h2-12,19,26H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITPSJBDATXINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

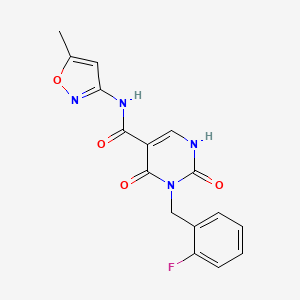

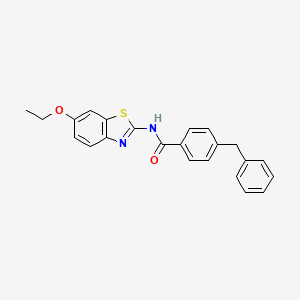

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2922607.png)

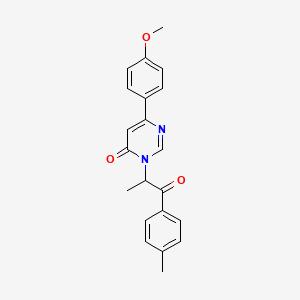

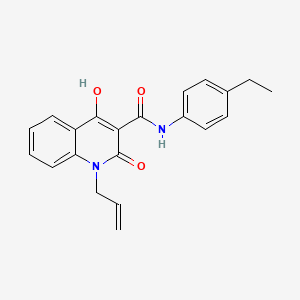

![Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2922615.png)

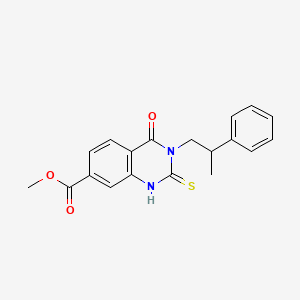

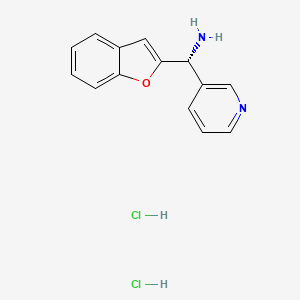

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2922621.png)

![Bicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2922623.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)